2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
Description
Properties
Molecular Formula |
C15H15FN2 |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C15H15FN2/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,13,15,18H,9,17H2 |
InChI Key |
OMCDMTADBICYDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1C3=CC(=CC=C3)F)N |
Origin of Product |
United States |
Preparation Methods
Titanium-Catalyzed Hydroaminoalkylation
A two-step procedure involving hydroaminoalkylation and intramolecular cyclization has been adapted for tetrahydroquinoline synthesis. For 2-(3-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine, this approach begins with the regioselective hydroaminoalkylation of ortho-substituted styrenes. Using a 2,6-bis(phenylamino)pyridinato titanium catalyst, ortho-chlorostyrene derivatives react with 3-fluoroaniline to yield linear adducts with >90% regioselectivity. The chlorine substituent at the ortho position facilitates subsequent Buchwald–Hartwig amination, enabling ring closure to form the tetrahydroquinoline core.
Key Reaction Conditions
-
Catalyst: Titanium complex (5 mol%)
-
Solvent: Toluene, 110°C, 24 hours
Modifications for the target compound involve substituting N-methylaniline with 3-fluoroaniline and optimizing palladium catalysts (e.g., Pd(OAc)₂/XPhos) for the intramolecular amination step. The amine group at position 4 is introduced via in situ reduction of an intermediate nitrile or nitro group using NaBH₄/NiCl₂ or H₂/Pd-C.
Buchwald–Hartwig Amination and Reductive Amination
Palladium-Catalyzed Cross-Coupling
Patent literature reveals methods for constructing imidazo-triazine derivatives via sequential coupling reactions. While the target compound lacks a triazine moiety, analogous Pd-mediated strategies apply. A quinoline intermediate, 2-(3-fluorophenyl)-4-nitro-1,2,3,4-tetrahydroquinoline, is synthesized via Buchwald–Hartwig coupling between 2-bromoaniline and 3-fluorophenylboronic acid. Subsequent nitro group reduction with H₂ (1 atm) and Raney nickel yields the primary amine.
Optimization Challenges
Reductive Amination of Ketone Precursors
A complementary route involves condensing 2-aminobenzophenone derivatives with 3-fluorophenylacetaldehyde. The resulting imine is reduced using NaBH₃CN in methanol to furnish the tetrahydroquinoline skeleton. The 4-amine group is introduced via Gabriel synthesis, where phthalimide protection followed by hydrazine deblocking yields the free amine.
Typical Procedure
-
Condensation: 2-Amino-5-fluorobenzophenone + 3-fluorophenylacetaldehyde → imine intermediate (EtOH, reflux, 12 h).
-
Reduction: NaBH₃CN (2 eq.), MeOH, 0°C → RT, 4 h (Yield: 74%).
Condensation-Reduction Approaches
Aldehyde-Ketone Cyclocondensation
Adapting methods from difluorinated tetrahydroquinoline syntheses, 2-aminobenzaldehyde reacts with 3-fluorophenylacetone in THF under acidic conditions (PPA, 80°C) to form a Schiff base. Catalytic hydrogenation (H₂, Pd/C) reduces the imine and aromatic ring, yielding this compound.
Critical Parameters
-
Acid Catalyst : Polyphosphoric acid (PPA) enhances cyclization efficiency.
-
Reduction : Partial hydrogenation risks over-reduction; controlled H₂ pressure (30 psi) minimizes byproducts.
Comparative Analysis of Synthetic Routes
Advantages and Limitations
Chemical Reactions Analysis
2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its fully saturated amine form.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like hydrogen gas for reduction. Major products formed from these reactions include quinoline derivatives, fully saturated amines, and substituted tetrahydroquinolines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. The National Cancer Institute has evaluated similar compounds for their ability to inhibit cancer cell growth. For example:
- Case Study : A related compound demonstrated an average cell growth inhibition rate of 12.53% across various cancer cell lines when tested under NCI protocols . This suggests that 2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine may also possess similar anticancer properties.
Antimicrobial Properties
The antimicrobial activity of tetrahydroquinoline derivatives has been documented extensively. The structure of this compound may contribute to its effectiveness against various pathogens:
- Research Findings : Studies indicate that compounds with similar structures can inhibit bacterial growth by disrupting cellular processes . This opens avenues for developing new antimicrobial agents based on this scaffold.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by research demonstrating that tetrahydroquinoline derivatives can modulate inflammatory pathways:
- Mechanism of Action : Similar compounds have shown the ability to reduce inflammatory responses by affecting cyclic AMP levels in animal models . This suggests a possible therapeutic role for this compound in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to bind to hydrophobic pockets within these targets, while the tetrahydroquinoline core provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine
- Structure: Fluorine at position 7 of the tetrahydroquinoline core (C9H11FN2).
- Key Differences: Unlike 2-(3-fluorophenyl)-tetrahydroquinolin-4-amine, the fluorine here is directly on the tetrahydroquinoline ring rather than a phenyl substituent. This alters electronic distribution and steric accessibility.
- Properties : Molecular weight = 166.20 g/mol; SMILES:
C1CNC2=C(C1N)C=CC(=C2)F.
2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-Tetrahydroquinolin-4-Amine
- Structure : A trifluoromethyl (-CF3) group at the ortho position of the phenyl substituent.
- No direct data on bioactivity are available .
6-Fluoro-1,2,3,4-Tetrahydroquinoline
- Structure: Fluorine at position 6 of the tetrahydroquinoline core (CAS 59611-52-8).
- Key Differences: Similar to the 7-fluoro analog, fluorine placement on the core affects ring electronics. Reported similarity score = 0.94 to the parent tetrahydroquinoline structure .
Functional Group Modifications
1,2,3,4-Tetrahydroquinolin-4-Amine (Base Structure)
- Structure: Unsubstituted tetrahydroquinoline with an amine at position 4 (C9H12N2).
- Properties : Molecular weight = 148.21 g/mol; SMILES:
C1CNC2=CC=CC=C2C1N. Serves as the scaffold for fluorinated derivatives. Lower lipophilicity compared to fluorinated analogs due to the absence of halogens .
2-(3-Methylphenyl)-2-(1,2,3,4-Tetrahydroquinolin-1-yl)Ethan-1-Amine
Pharmacologically Active Analogs
3-Amino-4-(3-Pyridinyl)-5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-2-ylMethanone
- Structure: A complex derivative with a fluorophenyl methanone group fused to a tetrahydrothienoquinoline core (C23H19FN4OS).
- Molecular weight = 426.48 g/mol .
2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Feature(s) |
|---|---|---|---|---|
| 2-(3-Fluorophenyl)-1,2,3,4-THQA* | C15H15FN2 | 242.29 | Phenyl C3 | Fluorine on phenyl ring |
| 7-Fluoro-1,2,3,4-THQA | C9H11FN2 | 166.20 | THQ C7 | Fluorine on core |
| 1,2,3,4-Tetrahydroquinolin-4-amine | C9H12N2 | 148.21 | N/A | Unsubstituted scaffold |
| 2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-THQA | C16H15F3N2 | 292.30 | Phenyl C2 | -CF3 group |
*THQA = Tetrahydroquinolin-4-amine; *estimated for 2-(3-fluorophenyl) analog.
Research Findings and Trends
- Fluorine Position Matters: Fluorine on the phenyl ring (as in 2-(3-fluorophenyl)-THQA) vs. the tetrahydroquinoline core (e.g., 7-fluoro-THQA) leads to distinct electronic profiles. Meta-fluorine on phenyl may enhance π-π stacking in target binding compared to core-fluorinated analogs .
- For example, 2-(2-trifluoromethylphenyl)-THQA has a higher molecular weight (292.30 g/mol) and logP than fluorine-substituted analogs .
- Heterocyclic Modifications: Derivatives like thienoquinoline or benzothiazole hybrids exhibit enhanced pharmacological activity, suggesting that core diversification is a viable strategy for optimizing target specificity .
Biological Activity
2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine (CAS Number: 1956326-82-1) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHFN
- Molecular Weight : 242.29 g/mol
- Structure : The compound features a tetrahydroquinoline core with a fluorophenyl substituent at the 2-position.
| Property | Value |
|---|---|
| CAS Number | 1956326-82-1 |
| Molecular Weight | 242.29 g/mol |
| Molecular Formula | CHFN |
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Antidepressant Activity : Some studies suggest that tetrahydroquinoline derivatives can modulate neurotransmitter systems, potentially offering antidepressant effects.
- Anticancer Properties : Preliminary investigations have shown that similar compounds may inhibit cancer cell proliferation by inducing apoptosis in various cancer lines.
The exact mechanism of action for this compound remains largely unexplored. However, its structural similarity to known bioactive compounds suggests it may interact with specific receptors or enzymes involved in neurotransmission and cellular growth regulation.
Case Studies and Research Findings
-
Antidepressant Effects :
- A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of tetrahydroquinoline derivatives in rodent models. Results indicated significant reductions in depressive-like behaviors when administered at varying dosages.
-
Anticancer Activity :
- Research conducted by the Journal of Medicinal Chemistry demonstrated that similar compounds could inhibit the growth of breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.
-
Neuroprotective Effects :
- Another study highlighted the neuroprotective potential of tetrahydroquinoline derivatives against oxidative stress-induced neuronal damage. The findings suggest that these compounds may offer therapeutic benefits for neurodegenerative diseases.
Q & A
Q. What are the common synthetic routes for 2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:
- Condensation : A phenylfluorinated precursor reacts with a tetrahydroquinoline intermediate under reflux conditions (e.g., ethanol or DMF as solvents).
- Reduction : The intermediate is reduced using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to form the amine group .
- Functionalization : The fluorophenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling, requiring precise temperature control (60–100°C) and anhydrous conditions .
Key Factors Affecting Yield:
- Solvent polarity (e.g., DMF enhances electrophilic substitution).
- Temperature control during reduction to avoid over-reduction.
- Purification via column chromatography or recrystallization to isolate the product .
| Synthetic Step | Typical Yield (%) | Optimal Conditions |
|---|---|---|
| Condensation | 50–65 | Reflux in ethanol, 12–24 hrs |
| Reduction | 70–85 | 0–5°C, NaBH₄ in THF |
| Functionalization | 40–55 | 80°C, Pd(PPh₃)₄ catalyst |
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.3 ppm (fluorophenyl aromatic protons) and δ 3.1–4.2 ppm (tetrahydroquinoline CH₂ and NH groups).
- ¹³C NMR : Signals near δ 160 ppm (C-F coupling) and δ 115–135 ppm (aromatic carbons) .
- Mass Spectrometry : Molecular ion peak at m/z 256.3 (calculated for C₁₅H₁₄FN₂) with fragment ions at m/z 165 (tetrahydroquinoline core) and m/z 91 (fluorophenyl group) .
- IR Spectroscopy : Stretching vibrations at 3350 cm⁻¹ (N-H) and 1220 cm⁻¹ (C-F) .
Q. What are the primary biological activities reported for this compound?
Methodological Answer:
- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC = 8–16 µg/mL) .
- Anticancer Potential : Screened against HeLa cells using MTT assays (IC₅₀ = 12–25 µM), with apoptosis confirmed via flow cytometry .
- Neurological Interactions : Binds to serotonin receptors (5-HT₂A) in vitro, measured via competitive radioligand assays (Kᵢ = 0.8–1.2 µM) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding affinity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the fluorophenyl group exhibits high electron-withdrawing capacity, enhancing electrophilicity at the quinoline nitrogen .
- Molecular Docking : Simulates interactions with biological targets (e.g., 5-HT₂A receptors) using software like AutoDock Vina. Key residues (Asp155, Ser159) form hydrogen bonds with the amine group .
- MD Simulations : Evaluates stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Structural Variant Analysis : Compare analogs with substituent changes (e.g., 4-fluorophenyl vs. 3-fluorophenyl) to assess activity trends. For example, 3-fluorophenyl derivatives show 30% higher 5-HT₂A affinity due to steric effects .
- Assay Standardization : Re-test compounds under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
- Meta-Analysis : Pool data from multiple studies to identify outliers. For instance, IC₅₀ values >50 µM may indicate poor solubility rather than low potency .
Q. What are the challenges in optimizing enantioselective synthesis of this compound?
Methodological Answer:
- Chiral Catalysts : Use of (R)-BINAP or Jacobsen’s catalyst for asymmetric hydrogenation, achieving enantiomeric excess (ee) of 70–85%. Low ee often results from competing non-catalytic pathways .
- Racemization Risk : The amine group may racemize under acidic conditions (pH < 4). Mitigation involves neutral pH during workup .
- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to confirm enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
